6-Bromo-8-methoxy-2-quinazolinemethanol
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Overview
Description
6-Bromo-8-methoxy-2-quinazolinemethanol is a chemical compound with the molecular formula C10H9BrN2O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-2-quinazolinemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 6-Bromo-8-methoxy-2-quinazolinecarboxylic acid.
Reduction: Formation of 8-methoxy-2-quinazolinemethanol.
Substitution: Formation of 6-Amino-8-methoxy-2-quinazolinemethanol or 6-Thio-8-methoxy-2-quinazolinemethanol.
Scientific Research Applications
6-Bromo-8-methoxy-2-quinazolinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-2-quinazolinemethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methoxyquinazoline: Lacks the methanol group at the 2-position.
8-Methoxy-2-quinazolinemethanol: Lacks the bromine atom at the 6-position.
6-Bromo-8-methoxyquinazoline: Lacks the methanol group at the 2-position.
Uniqueness
6-Bromo-8-methoxy-2-quinazolinemethanol is unique due to the presence of both the bromine atom at the 6-position and the methanol group at the 2-position. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
(6-bromo-8-methoxyquinazolin-2-yl)methanol |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-8-3-7(11)2-6-4-12-9(5-14)13-10(6)8/h2-4,14H,5H2,1H3 |
InChI Key |
FBFJCOKNNFHJSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CN=C(N=C12)CO)Br |
Origin of Product |
United States |
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